Silane, (1-cyclohepten-1-yloxy)trimethyl-
Description
Contextualization of Enol Silyl (B83357) Ethers in Modern Synthetic Chemistry
Silyl enol ethers are a class of organosilicon compounds that serve as versatile and highly valuable intermediates in organic synthesis. sigmaaldrich.com They are essentially the silylated form of an enolate, which are the conjugate bases of carbonyl compounds. This structural modification from a reactive enolate to a more stable and isolable silyl enol ether allows for a level of control and precision in carbon-carbon bond formation that is otherwise difficult to achieve. youtube.com
The utility of silyl enol ethers stems from their ability to act as nucleophiles, reacting with a wide array of electrophiles. One of the most prominent applications is in the Mukaiyama aldol (B89426) addition, a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound to form a β-hydroxy carbonyl derivative. sigmaaldrich.comnih.gov This reaction is a cornerstone of modern synthesis, enabling the stereoselective construction of complex acyclic and cyclic systems. chemspider.com Beyond aldol-type reactions, silyl enol ethers participate in Michael additions, alkylations, and halogenations, showcasing their broad reactivity profile. sigmaaldrich.com The stability and predictable reactivity of silyl enol ethers have solidified their position as essential reagents in the total synthesis of natural products and the development of new pharmaceuticals.
Unique Structural Features and Synthetic Potential of Cycloheptenyl Enol Silyl Ethers
The seven-membered ring of Silane (B1218182), (1-cyclohepten-1-yloxy)trimethyl- imparts unique conformational and reactivity characteristics that distinguish it from its more common five- and six-membered ring counterparts. The synthesis of this compound, typically from cycloheptanone (B156872), involves the trapping of a cycloheptanone enolate with a silylating agent like trimethylsilyl (B98337) chloride. The regioselectivity of this enolization can be controlled by the reaction conditions. udel.edu The formation of the kinetic enolate (at the less substituted α-carbon) is favored by strong, sterically hindered bases at low temperatures, while weaker bases and higher temperatures tend to yield the more thermodynamically stable, more substituted enolate. masterorganicchemistry.com
The larger ring size of the cycloheptene (B1346976) moiety introduces a higher degree of conformational flexibility compared to cyclopentene (B43876) or cyclohexene (B86901) rings. This can influence the stereochemical outcome of reactions in which it participates. For instance, in Mukaiyama aldol reactions, the facial selectivity of the incoming electrophile can be affected by the preferred conformation of the cycloheptenyl ring. This unique structural feature presents both challenges and opportunities for synthetic chemists to exploit in the design of stereoselective transformations. The inherent ring strain and transannular interactions within the seven-membered ring can also lead to unique reactivity patterns not observed in smaller ring systems.
Overview of Current Research Trajectories and Future Prospects for Silane, (1-cyclohepten-1-yloxy)trimethyl-
Current research involving silyl enol ethers continues to push the boundaries of synthetic efficiency and selectivity. While specific studies focusing exclusively on Silane, (1-cyclohepten-1-yloxy)trimethyl- are not as prevalent as those for its smaller ring homologues, the general advancements in silyl enol ether chemistry are directly applicable. A significant area of investigation is the development of catalytic and enantioselective variants of reactions involving these intermediates. The use of chiral Lewis acids in Mukaiyama aldol reactions, for example, allows for the synthesis of optically active products, a critical consideration in medicinal chemistry. chemspider.com
Furthermore, the exploration of novel reaction pathways for silyl enol ethers is an active field of research. Recent developments include their use in photoredox catalysis and transition-metal-catalyzed cross-coupling reactions, expanding their synthetic utility beyond traditional applications.
For Silane, (1-cyclohepten-1-yloxy)trimethyl- specifically, future research will likely focus on a deeper understanding of how its unique seven-membered ring structure influences reactivity and stereoselectivity. This could lead to its application as a specialized building block in the synthesis of complex natural products containing seven-membered carbocycles, a common motif in various bioactive molecules. As our understanding of the subtle conformational effects of medium-sized rings grows, so too will the strategic deployment of reagents like Silane, (1-cyclohepten-1-yloxy)trimethyl- in the art and science of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohepten-1-yloxy(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)11-10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUXWQHEFRJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472803 | |
| Record name | Silane, (1-cyclohepten-1-yloxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22081-48-7 | |
| Record name | Silane, (1-cyclohepten-1-yloxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Silane, 1 Cyclohepten 1 Yloxy Trimethyl
Direct Silylation Approaches from Cycloheptanone (B156872) Precursors
The most straightforward method for the synthesis of (1-cyclohepten-1-yloxy)trimethylsilane involves the direct silylation of its corresponding ketone precursor, cycloheptanone. This transformation is typically achieved by reacting the ketone with a suitable silylating agent in the presence of a base. The choice of reagents and reaction conditions is critical to control the regioselectivity of the enolization and subsequent silylation.
Selection and Optimization of Silylating Agents
A variety of silylating agents can be employed for the synthesis of silyl (B83357) enol ethers. The most common and cost-effective reagent is trimethylsilyl (B98337) chloride (TMSCl). ashansenlab.com However, due to its moderate reactivity, stronger silylating agents are often preferred to achieve higher yields and faster reaction times. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a significantly more reactive alternative, capable of silylating ketones under milder conditions. ashansenlab.comwikipedia.org Other silylating agents that have been utilized in the preparation of silyl enol ethers include N,O-bis(trimethylsilyl)acetamide (BSA).
The selection of the silylating agent can be influenced by the specific reaction conditions and the desired outcome. For instance, TMSCl is often used in conjunction with strong bases under kinetic control, while TMSOTf is frequently paired with weaker amine bases for thermodynamic silylation. The optimization of the silylating agent and its stoichiometry is a key factor in developing an efficient synthetic protocol.
Influence of Reaction Conditions and Basic Promoters on Enol Silyl Ether Formation
The formation of the desired silyl enol ether is highly dependent on the reaction conditions, particularly the choice of base and temperature. These factors govern the regiochemical outcome of the deprotonation of cycloheptanone, leading to either the kinetic or thermodynamic enolate intermediate, which is then trapped by the silylating agent.
Thermodynamic vs. Kinetic Control:
Kinetic Control: At low temperatures (e.g., -78 °C) and with a strong, sterically hindered base like lithium diisopropylamide (LDA), the kinetically favored enolate is formed. ashansenlab.commakingmolecules.com This enolate is generated by the removal of the most accessible proton, which in the case of a substituted cycloheptanone, would be at the less substituted α-carbon. Subsequent trapping with a silylating agent yields the less substituted, or "kinetic," silyl enol ether. makingmolecules.com
Thermodynamic Control: At higher temperatures and with weaker bases, such as triethylamine (Et3N), the reaction is reversible, allowing for equilibration to the more stable, thermodynamically favored enolate. ashansenlab.com This enolate is typically the more substituted one, and its silylation leads to the thermodynamically more stable silyl enol ether. ashansenlab.com
For the synthesis of (1-cyclohepten-1-yloxy)trimethylsilane from unsubstituted cycloheptanone, both α-positions are equivalent, so regioselectivity is not a concern. However, the principles of kinetic and thermodynamic control remain crucial when dealing with substituted cycloheptanone precursors.
| Silylating Agent | Base | Temperature | Predominant Product | Reference |
| Trimethylsilyl chloride (TMSCl) | Lithium diisopropylamide (LDA) | -78 °C | Kinetic Silyl Enol Ether | ashansenlab.com |
| Trimethylsilyl chloride (TMSCl) | Triethylamine (Et3N) | Room Temperature or higher | Thermodynamic Silyl Enol Ether | ashansenlab.com |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Triethylamine (Et3N) | 0 °C to Room Temperature | Thermodynamic Silyl Enol Ether | wikipedia.org |
Achieving Regio- and Stereocontrol in Cycloheptanone Enol Silylation
While regioselectivity is not a factor in the silylation of unsubstituted cycloheptanone, it becomes a critical consideration when substituted cycloheptanones are used as starting materials. As discussed, the choice between kinetic and thermodynamic conditions allows for the selective formation of one regioisomer over the other.
Stereocontrol in the formation of silyl enol ethers from cyclic ketones is also an important aspect, particularly when the resulting double bond can exist as E/Z isomers or when new stereocenters are formed. For the synthesis of (1-cyclohepten-1-yloxy)trimethylsilane from cycloheptanone, the resulting double bond is within the seven-membered ring, and thus issues of E/Z isomerism are generally not a primary concern. However, in reactions involving chiral cycloheptanone derivatives, the stereochemistry of the starting material can influence the facial selectivity of the enolization and subsequent silylation. The use of chiral bases or silylating agents can also be explored to induce stereoselectivity in the formation of silyl enol ethers.
Indirect Synthetic Pathways to Cycloheptenyl Enol Silyl Ethers
Beyond the direct silylation of pre-existing cycloheptanones, indirect methods that construct the cycloheptenyl ring system as part of the synthetic sequence offer alternative and sometimes more versatile routes to (1-cyclohepten-1-yloxy)trimethylsilane.
Strategies Employing Silyl Anion Chemistry
The use of silyl anions, or silylmetal reagents, represents a powerful but less common approach to the synthesis of silyl enol ethers. These methods typically involve the conjugate addition of a silylmetal species to an α,β-unsaturated carbonyl compound. For the synthesis of (1-cyclohepten-1-yloxy)trimethylsilane, this would entail the 1,4-addition of a trimethylsilyl anion equivalent to cyclohept-2-en-1-one. The resulting enolate can then be trapped with an electrophile or protonated to give the corresponding silyl ketone, which can subsequently be converted to the desired silyl enol ether.
Reagents such as silylcuprates, generated from the reaction of silyllithium compounds with copper(I) salts, are commonly employed for this purpose. These reagents are known to undergo conjugate addition to enones, providing a route to β-silylated ketones. While specific examples for the synthesis of (1-cyclohepten-1-yloxy)trimethylsilane via this method are not extensively documented, the general reactivity of silylcuprates suggests its potential applicability.
Transformative Routes for Constructing the Cycloheptenyl Moiety
The construction of the seven-membered ring is a significant challenge in organic synthesis. Modern synthetic methods offer several strategies for the formation of cycloheptene (B1346976) derivatives, which can then be converted to the target silyl enol ether.
Ring-Closing Metathesis (RCM):
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic olefins of various ring sizes, including seven-membered rings. ashansenlab.com This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene precursor. For the synthesis of (1-cyclohepten-1-yloxy)trimethylsilane, a suitable acyclic precursor would be a diene bearing a trimethylsilyloxy group at the appropriate position. The RCM reaction would then form the cycloheptene ring, directly yielding a precursor to the target molecule. wwu.edu The strategic placement of the silyl group in the diene precursor can also influence the stereoselectivity of the resulting double bond in the macrocycle. ashansenlab.compku.edu.cn
Other Cyclization Strategies:
Other transformative routes for constructing the cycloheptenyl moiety could involve intramolecular aldol (B89426) reactions, radical cyclizations, or cycloaddition reactions. For instance, a [5+2] cycloaddition could potentially be employed to construct the seven-membered ring, followed by functional group manipulations to install the silyloxy group. While these methods are more complex than direct silylation, they offer greater flexibility in the synthesis of highly substituted or functionalized cycloheptenyl silyl enol ethers.
Emerging Approaches in Silane (B1218182), (1-cyclohepten-1-yloxy)trimethyl- Preparation
The preparation of silyl enol ethers, including the target compound derived from cycloheptanone, is moving beyond stoichiometric strong bases and towards catalytic and more environmentally benign methodologies. These modern strategies aim to improve selectivity, reduce waste, and operate under milder conditions.
Transition Metal Catalysis
Recent advancements have introduced several transition metal-catalyzed systems that offer unique reactivity and selectivity for the synthesis of silyl enol ethers.
Nickel-Catalyzed Remote Functionalization: A novel strategy has been developed for the Z-selective synthesis of silyl enol ethers through a nickel-catalyzed "chain walking" and remote functionalization process. rwth-aachen.deacs.org This method allows for the functionalization of ketones from a distant olefin site, with the positional selectivity controlled by the catalyst's movement rather than the thermodynamic preference of the resulting double bond. rwth-aachen.denih.gov For a precursor like cycloheptanone with an appropriate tether, this could provide a unique pathway to the desired silyl enol ether with high stereoselectivity. acs.orgnih.gov Mechanistic studies suggest the formation of a Ni(I) dimer which, upon activation, generates a [Ni(II)-H] species that actively participates in the chain-walking and functionalization steps. rwth-aachen.deacs.org
Ruthenium-Catalyzed Dehydrogenative Coupling: An innovative approach utilizes a specialized ruthenium complex to catalyze the dehydrogenative coupling of enolizable ketones with triorganosilanes. organic-chemistry.org This method is highly atom-economical, producing only dihydrogen (H₂) as a byproduct. organic-chemistry.org The application of this catalytic system to cycloheptanone would represent a green synthetic route to Silane, (1-cyclohepten-1-yloxy)trimethyl-, avoiding the use of stoichiometric bases and the formation of salt byproducts.
Rhodium-Catalyzed Silylation: A highly regio- and stereoselective synthesis of silyl enol ethers has been achieved using (trimethylsilyl)diazomethane in the presence of a rhodium catalyst like Rh₂(OAc)₄. acs.org This method effectively converts carbonyl compounds into their corresponding silyl enol ethers with excellent control, which could be particularly advantageous for complex substrates or where specific isomer formation is critical. acs.org
Organocatalysis and Alternative Reagents
Moving away from metals, organocatalysis and the use of novel reagents are also at the forefront of silyl enol ether synthesis.
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for silyl transfer reactions. NHCs can facilitate the efficient conversion of ketones into their corresponding silyl enol ethers by mediating the transfer of a silyl group from a donor, such as a trialkylsilyl ketene (B1206846) acetal, at room temperature. organic-chemistry.org This approach offers mild reaction conditions and avoids the use of transition metals.
Ionic Liquids as Reaction Media: The use of ionic liquids as solvents has been explored for the preparation of silyl enol ethers from ketones and silylating agents like (bistrimethylsilyl)acetamide (BSA). organic-chemistry.org Research has shown that the nature of the ionic liquid's cation can significantly influence the reaction's efficiency, highlighting a new parameter for optimizing silyl enol ether synthesis. organic-chemistry.org
Photochemical and Electrochemical Methods
In line with the principles of green chemistry, light and electricity are being harnessed as driving forces for chemical transformations.
Radical Silylation: Recent progress in photocatalysis and electrocatalysis has enabled the development of radical-based silylation reactions. rsc.org These methods often operate under transition-metal-free conditions and can be used to form C-Si bonds through novel mechanisms. researchgate.net The application of photo- or electro-enabled radical silylation to cycloheptanone represents a cutting-edge, sustainable strategy for synthesizing Silane, (1-cyclohepten-1-yloxy)trimethyl-. rsc.org
The following table summarizes and compares these emerging methodologies.
| Methodology | Catalyst/Mediator | Key Reagents | Primary Advantage(s) |
|---|---|---|---|
| Nickel-Catalyzed Remote Functionalization | NiBr₂·dme / IPr Ligand | Ketone with distant olefin, Chlorosilane, ⁱPrBr, Mn | High Z-selectivity, novel positional control via chain walking. rwth-aachen.deacs.org |
| Ruthenium-Catalyzed Dehydrogenative Coupling | Tethered Ruthenium Complex | Enolizable Ketone, Triorganosilane | Atom-economical (H₂ is the only byproduct), green chemistry approach. organic-chemistry.org |
| Rhodium-Catalyzed Silylation | Rh₂(OAc)₄ | Carbonyl Compound, (Trimethylsilyl)diazomethane | High regio- and stereoselectivity. acs.org |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC (e.g., IPr) | Ketone, Silyl Ketene Acetal | Metal-free organocatalysis, mild reaction conditions. organic-chemistry.org |
| Ionic Liquid-Mediated Synthesis | Ionic Liquid | Ketone, (Bistrimethylsilyl)acetamide (BSA) | Tunable reaction efficiency based on ionic liquid choice. organic-chemistry.org |
| Photo/Electro-enabled Radical Silylation | Photocatalyst or Electrode | Ketone, Silyl Radical Precursor | Transition-metal-free, sustainable energy source. rsc.org |
Reactivity and Transformative Applications of Silane, 1 Cyclohepten 1 Yloxy Trimethyl
Fundamental Reactivity Patterns of the Silyl (B83357) Enol Ether Functionality
Silyl enol ethers are neutral and mild nucleophiles, less reactive than enamines but capable of reacting with potent electrophiles, often requiring Lewis acid catalysis. wikipedia.org Their stability allows for isolation and purification, yet they are frequently generated and used in situ for subsequent reactions. The core reactivity of Silane (B1218182), (1-cyclohepten-1-yloxy)trimethyl- stems from its identity as an O-silylated enolate, which provides a masked nucleophilic α-carbon. netlify.app
The trimethylsilyl (B98337) group of Silane, (1-cyclohepten-1-yloxy)trimethyl- can be readily cleaved under hydrolytic conditions to regenerate the parent carbonyl compound, cycloheptanone (B156872). This process typically involves the nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds to form cycloheptanone and a trimethylsilanol (B90980) intermediate, which subsequently dimerizes to form the stable byproduct hexamethyldisiloxane. wikipedia.org
Controlled desilylation can also be achieved using various reagents to generate a more reactive enolate. For instance, treatment with organolithium reagents like methyllithium (B1224462) results in a nucleophilic substitution at the silicon atom, yielding a lithium enolate and tetramethylsilane. wikipedia.org Similarly, fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for cleaving the strong silicon-oxygen bond, liberating the enolate for further reactions. netlify.appyoutube.com This generation of a more potent nucleophile is a cornerstone of silyl enol ether chemistry, allowing for reactions that are not possible with the silyl enol ether directly. youtube.com
Table 1: Reagents for Desilylation of Silyl Enol Ethers
| Reagent Type | Specific Example(s) | Outcome | Reference(s) |
|---|---|---|---|
| Protic Acid/Water | H₂O, dilute HCl | Hydrolysis to parent ketone | wikipedia.org |
| Organometallic | Methyllithium (MeLi) | Generation of lithium enolate | wikipedia.org |
| Fluoride Source | Tetrabutylammonium fluoride (TBAF) | Generation of enolate | netlify.appyoutube.com |
Transsilylation involves the transfer of a silyl group from the enol ether to another molecule or the exchange of one silyl group for another. This can be particularly useful for introducing a different silyl protecting group with altered steric or electronic properties. For example, reacting a trimethylsilyl (TMS) enol ether with a more robust silylating agent like tert-butyldimethylsilyl triflate (TBSOTf) in the presence of a base can yield the corresponding TBS enol ether. scripps.edu Such transformations are driven by the relative stability of the resulting silyl enol ether and the nature of the silylating agent and reaction conditions. scripps.edunih.gov These reactions often proceed through an intermediate siloxonium cation.
The formation of organosiloxane linkages is inherent to the hydrolysis process, where trimethylsilanol intermediates condense to form hexamethyldisiloxane. wikipedia.org In a broader context, the silicon-oxygen bond is a fundamental unit in the structure of silicones and siloxane polymers, though the primary application of Silane, (1-cyclohepten-1-yloxy)trimethyl- in organic synthesis focuses on its role as an enolate surrogate rather than a monomer for polymerization.
The carbon-carbon double bond in Silane, (1-cyclohepten-1-yloxy)trimethyl- is electron-rich, making it nucleophilic at the α-carbon. youtube.com While it is a mild nucleophile, its reactivity can be enhanced through Lewis acid activation. wikipedia.org Lewis acids coordinate to the electrophile, rendering it more susceptible to attack by the silyl enol ether. This strategy is fundamental to many carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) addition. nih.govresearchgate.net
Alternatively, as discussed, the silyl enol ether can be converted into a more potent nucleophile, such as a lithium or sodium enolate, via desilylation. wikipedia.orgacs.org These reactive enolates can then participate in a wider range of transformations, including alkylations and acylations, that are not efficient with the silyl enol ether itself. netlify.app Research has shown that the enolates of seven-membered rings, such as the one derived from Silane, (1-cyclohepten-1-yloxy)trimethyl-, exhibit high diastereoselectivity in reactions with electrophiles. nih.gov This stereocontrol is attributed to the conformational constraints of the seven-membered ring, which create a more differentiated environment on the two faces of the enolate double bond. nih.gov
Carbon-Carbon Bond Forming Reactions
As a key enolate equivalent, Silane, (1-cyclohepten-1-yloxy)trimethyl- is a valuable precursor for constructing new carbon-carbon bonds at the α-position to a carbonyl group. Its utility spans a range of reactions, including cycloadditions.
The double bond of the cycloheptenyloxy group can participate as the 2π-electron component in various cycloaddition reactions. These reactions are powerful tools for ring formation in organic synthesis. Silyl enol ethers can undergo [2+2], [3+2], and [4+2] cycloadditions with appropriate reaction partners. wikipedia.orgnih.govthieme-connect.com For example, catalytic [2+2] cycloadditions with α,β-unsaturated esters can produce highly substituted cyclobutane (B1203170) rings. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In this context, the silyl enol ether functionality of Silane, (1-cyclohepten-1-yloxy)trimethyl- can act as a dienophile. However, its true utility is more commonly expressed when a related silyloxy-substituted diene is used. For instance, 1-amino-3-siloxy-1,3-butadienes are highly reactive dienes in Diels-Alder reactions with a wide array of electron-deficient dienophiles, proceeding under mild conditions with high yield and complete regioselectivity. acs.org
More relevant to the structure of Silane, (1-cyclohepten-1-yloxy)trimethyl-, is its role as an electron-rich alkene (dienophile) in inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.org In an IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene. The trimethylsilyloxy group is electron-donating, enhancing the HOMO energy of the double bond and making it a suitable partner for electron-deficient dienes like substituted tetrazines. acs.orgacs.org These reactions provide a powerful method for synthesizing complex heterocyclic and carbocyclic frameworks. The stereochemical outcome of such cycloadditions can be highly dependent on the substitution patterns of both the diene and the dienophile. nih.gov
Table 2: Diels-Alder Reactivity Profile
| Reaction Type | Role of Silyl Enol Ether | Typical Partner | Key Feature | Reference(s) |
|---|---|---|---|---|
| Normal Demand Diels-Alder | Dienophile (less common) | Electron-rich Diene | Requires activation | wikipedia.org |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Dienophile (electron-rich) | Electron-deficient Diene | Favored by electron-donating silyloxy group | wikipedia.orgacs.orgacs.org |
| Silyloxy Diene in Normal Demand Diels-Alder | Diene (electron-rich) | Electron-deficient Dienophile | High reactivity and selectivity | acs.orgorganic-chemistry.orgnih.gov |
Cross-Coupling Chemistry Utilizing Silicon-Carbon Bonds
Ring Expansion and Rearrangement Reactions of Cycloheptenyl Derivatives
The seven-membered ring of Silane, (1-cyclohepten-1-yloxy)trimethyl- is not static; it can participate in ring expansion and rearrangement reactions to form larger or isomeric cyclic systems. These transformations are often driven by the release of ring strain or the formation of a more stable carbocation intermediate.
Ring expansions are powerful synthetic transformations that allow access to medium and large rings from more readily available smaller rings. For cycloheptenyl derivatives, a common pathway for ring expansion involves the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. chemistrysteps.comyoutube.commasterorganicchemistry.com
A well-established method for a one-carbon ring expansion of cyclic ketones proceeds via their silyl enol ether derivatives. orgsyn.org This method is directly applicable to Silane, (1-cyclohepten-1-yloxy)trimethyl- for the synthesis of cyclooctanone (B32682) derivatives. The general mechanism involves three key steps:
Cyclopropanation: The silyl enol ether undergoes a Simmons-Smith type reaction (e.g., with CH₂I₂ and a Zn-Cu couple) to form a bicyclic trimethylsilyloxycyclopropane intermediate. For the title compound, this would be 8-(trimethylsilyloxy)bicyclo[5.1.0]octane.
Lewis Acid-Induced Ring Opening: The bicyclic intermediate is treated with a Lewis acid, such as iron(III) chloride. The Lewis acid coordinates to the silyloxy group, facilitating the homolytic cleavage of the central C-C bond of the cyclopropane (B1198618) ring. This generates a carbon-centered radical.
Product Formation: The radical intermediate can then be oxidized and undergo subsequent reactions (e.g., hydrolysis or elimination) to yield the ring-expanded product. In the case of converting a cyclohexanone (B45756) silyl enol ether to 2-cyclohepten-1-one, the process is efficient and high-yielding. orgsyn.org
By direct analogy, this sequence would transform Silane, (1-cyclohepten-1-yloxy)trimethyl- into a cyclooctenone derivative, providing a reliable method for accessing eight-membered ring systems.
The driving force for these rearrangements is often the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.comlibretexts.org While a seven-membered ring (cycloheptane) has relatively low ring strain compared to smaller rings like cyclobutane, the formation of a more substituted carbocation during the rearrangement can still provide a significant thermodynamic driving force for the expansion. masterorganicchemistry.comstackexchange.com
Synthetic Utility in Generating Diverse Cyclic Systems
The enol ether moiety of Silane, (1-cyclohepten-1-yloxy)trimethyl- is a powerful tool for the construction of various cyclic and polycyclic systems. Its nucleophilic nature allows it to participate in a variety of carbon-carbon bond-forming reactions, leading to structurally diverse molecular frameworks.
One of the key applications of cyclic silyl enol ethers is in the Pauson-Khand reaction , a powerful method for the synthesis of cyclopentenones. While direct examples involving (1-cyclohepten-1-yloxy)trimethylsilane are not extensively documented, the established reactivity of other cyclic silyl enol ethers provides a strong precedent. nih.gov In this reaction, the silyl enol ether acts as the alkene component, reacting with an alkyne and a cobalt carbonyl complex to form a bicyclic α,β-unsaturated ketone. This strategy allows for the construction of a five-membered ring fused to the original seven-membered ring, yielding a valuable bicyclo[5.3.0]decenone core. The reaction typically proceeds under mild conditions and offers a high degree of stereocontrol.
Another significant transformation is the one-carbon ring expansion of the cycloheptanone ring to a cyclooctenone. This can be achieved through a multi-step sequence starting with the cyclopropanation of Silane, (1-cyclohepten-1-yloxy)trimethyl-. The resulting trimethylsilyloxycyclopropane can then undergo cleavage of the central bond, induced by a Lewis acid such as iron(III) chloride, to yield the homologous α,β-unsaturated eight-membered ring ketone. orgsyn.org This method provides a reliable route to otherwise difficult-to-access medium-sized rings.
Furthermore, Silane, (1-cyclohepten-1-yloxy)trimethyl- is an excellent substrate for various cycloaddition reactions . For instance, in [4+3] cycloadditions, it can react as the two-carbon component with a four-carbon diene, providing a direct route to seven-membered carbocycles. Additionally, it can participate in formal [2+2] and [3+2] cycloadditions with suitable reaction partners, leading to the formation of four- and five-membered rings, respectively. These reactions significantly expand the synthetic chemist's toolbox for creating complex polycyclic systems containing the cycloheptane (B1346806) motif.
The following table summarizes the potential transformations of Silane, (1-cyclohepten-1-yloxy)trimethyl- in the synthesis of diverse cyclic systems based on known reactivity of analogous silyl enol ethers.
| Reaction Type | Reactant(s) | Product Type | Potential Application |
| Pauson-Khand Reaction | Alkyne, Co₂(CO)₈ | Bicyclo[5.3.0]decenone | Synthesis of natural product cores |
| One-Carbon Ring Expansion | CH₂I₂, Et₂Zn; then FeCl₃ | 2-Cycloocten-1-one | Access to medium-sized rings |
| [4+3] Cycloaddition | Diene | Bicyclic system with a 7-membered ring | Construction of complex carbocycles |
| [2+2] Cycloaddition | Alkene/Alkyne | Fused cyclobutane/cyclobutene ring | Synthesis of strained ring systems |
| [3+2] Cycloaddition | 1,3-Dipole | Fused five-membered heterocyclic ring | Synthesis of heterocyclic compounds |
Role in Polymer Chemistry and Advanced Materials Science
The unique reactivity of Silane, (1-cyclohepten-1-yloxy)trimethyl- also extends to the realm of polymer chemistry and materials science, where it can be utilized as a monomer or as a surface modification agent.
Incorporation as a Monomer or Co-monomer in Novel Polymer Synthesis
While the direct polymerization of Silane, (1-cyclohepten-1-yloxy)trimethyl- is not a common practice, its structure suggests several potential routes to novel polymers. One approach involves the radical polymerization of the enol ether double bond. Although less reactive than conventional vinyl monomers, silyl enol ethers can undergo radical polymerization under specific conditions, potentially leading to polymers with unique properties.
A more viable strategy involves the conversion of the silyl enol ether to a more reactive monomer. For instance, hydrolysis of the silyl enol ether regenerates the cycloheptanone, which can then be used as a precursor for other polymerizable species. Alternatively, the enol ether can be transformed into a vinyl ether derivative, which can readily undergo cationic polymerization. The resulting poly(vinyl ether)s would feature pendant cycloheptyl groups, influencing the polymer's thermal and mechanical properties.
Furthermore, the principles of anionic ring-opening polymerization (AROP) of silicon-containing cyclic monomers offer another avenue. researchgate.net While not directly applicable to Silane, (1-cyclohepten-1-yloxy)trimethyl- itself, related cyclic siloxanes can be polymerized to form polysiloxanes. researchgate.net This highlights the potential for designing related cycloheptane-containing cyclic monomers that could undergo AROP to produce novel silicone-based polymers.
The table below outlines potential polymerization strategies involving Silane, (1-cyclohepten-1-yloxy)trimethyl- or its derivatives.
| Polymerization Method | Monomer Type | Resulting Polymer | Potential Properties |
| Radical Polymerization | Silyl Enol Ether | Poly(1-(trimethylsilyloxy)cycloheptene) | Novel backbone structure |
| Cationic Polymerization | Vinyl Ether Derivative | Poly(cycloheptyl vinyl ether) | Modified thermal/mechanical properties |
| Anionic Ring-Opening | Related Cyclic Siloxane | Cycloheptane-functionalized Polysiloxane | Hybrid organic-inorganic polymer |
Applications in Surface Functionalization and Interface Modification
The trimethylsilyl group in Silane, (1-cyclohepten-1-yloxy)trimethyl- makes it a prime candidate for the surface functionalization of materials rich in hydroxyl groups, such as silica, glass, and metal oxides. The silane can react with surface silanol (B1196071) (Si-OH) groups to form stable covalent siloxane (Si-O-Si) bonds, effectively tethering the (1-cyclohepten-1-yloxy) moiety to the surface.
This surface modification can dramatically alter the surface properties, such as hydrophobicity and chemical reactivity. The anchored cycloheptenyl group provides a reactive handle for further modifications through grafting-to or grafting-from polymerization techniques. google.com In a "grafting-to" approach, pre-synthesized polymers with reactive end-groups can be attached to the cycloheptenyl-functionalized surface. In a "grafting-from" approach, the double bond of the cycloheptenyl group can be used to initiate a surface-initiated polymerization, leading to the growth of polymer chains directly from the surface. This allows for the creation of a dense polymer brush layer, which can be tailored for specific applications such as biocompatibilization, anti-fouling coatings, or as a stationary phase in chromatography.
The ability to control the surface chemistry at the molecular level is crucial for the development of advanced materials with tailored interfacial properties. The use of Silane, (1-cyclohepten-1-yloxy)trimethyl- in this context offers a versatile platform for creating functional surfaces with a wide range of potential applications.
Mechanistic Investigations of Reactions Involving Silane, 1 Cyclohepten 1 Yloxy Trimethyl
Detailed Mechanistic Elucidation of Enol Silyl (B83357) Ether Formation Pathways
The formation of silyl enol ethers, such as Silane (B1218182), (1-cyclohepten-1-yloxy)trimethyl-, is a cornerstone of organosilicon chemistry, providing a versatile synthetic intermediate from a simple ketone. The primary pathway involves the reaction of an enolizable ketone, in this case, cycloheptanone (B156872), with a silyl electrophile, most commonly a trimethylsilyl (B98337) halide like trimethylsilyl chloride. wikipedia.org The mechanism proceeds through the generation of an enolate intermediate, which is formed by deprotonating the α-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com This enolate anion, which possesses negative charge delocalized between the α-carbon and the oxygen atom, then acts as a nucleophile. youtube.com Due to the high affinity of silicon for oxygen, the enolate's oxygen atom attacks the silicon of the silyl electrophile, forming a strong Si-O bond and yielding the silyl enol ether. wikipedia.org
For unsymmetrical ketones, the formation of the enolate can lead to two different regioisomeric products: the kinetic and the thermodynamic silyl enol ether. masterorganicchemistry.com
Kinetic Pathway: The kinetic enolate is formed by removing the most accessible, least sterically hindered α-proton. youtube.com This process is faster and is favored by using strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C). wikipedia.orgmasterorganicchemistry.com These conditions ensure the reaction is irreversible, trapping the first-formed product. masterorganicchemistry.com
Thermodynamic Pathway: The thermodynamic enolate is the more stable enolate, which typically has the more substituted double bond. masterorganicchemistry.com Its formation is favored under conditions that allow for equilibrium to be established. This is achieved using weaker bases (e.g., triethylamine, sodium hydride) and higher reaction temperatures (from 0 °C to room temperature). wikipedia.orgyoutube.com Under these reversible conditions, the initially formed kinetic enolate can revert to the ketone, which can then be deprotonated to form the more stable thermodynamic product. masterorganicchemistry.com
While cycloheptanone is symmetrical, the principles of kinetic and thermodynamic control are fundamental to understanding the formation of silyl enol ethers from a wide range of ketones. Alternative methods for silyl enol ether synthesis include the use of electrogenerated bases (EGBs), which can exhibit surprising regioselectivity even in equilibrating media. acs.org For instance, an electrogenerated magnesium salt of hexamethyldisilazane (B44280) has been shown to favor the less-substituted kinetic product. acs.org
Understanding Catalytic Cycles in Organosilane-Mediated Transformations
Silane, (1-cyclohepten-1-yloxy)trimethyl- serves as a key nucleophile in various catalytic C-C bond-forming reactions. The most prominent of these is the Mukaiyama aldol (B89426) reaction, which is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound like an aldehyde or ketone. nih.govwikipedia.org
The catalytic cycle of the Mukaiyama aldol reaction typically begins with the activation of the carbonyl electrophile by a Lewis acid catalyst, such as titanium tetrachloride (TiCl4). youtube.com
Activation: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon. nih.govyoutube.com
Nucleophilic Attack: The silyl enol ether, in this case, Silane, (1-cyclohepten-1-yloxy)trimethyl-, attacks the activated carbonyl carbon. The C-C bond is formed, and the pi bond of the enol ether breaks.
Intermediate Formation: This attack generates an oxonium ion intermediate, where the silyl group is attached to the oxygen of the original carbonyl compound.
Silyl Transfer/Release: A chloride ion, released from the TiCl4 catalyst upon initial coordination, can attack the silyl group, releasing the aldol adduct as a titanium alkoxide and regenerating a silyl chloride species. nih.govsemanticscholar.org
Workup: An aqueous workup then hydrolyzes the titanium alkoxide to furnish the final β-hydroxy ketone product and liberates the catalyst for subsequent cycles, although often stoichiometric amounts of the Lewis acid are required. youtube.com
Beyond the Mukaiyama reaction, silyl enol ethers participate in other catalytic transformations. These include dehydrogenative coupling with triorganosilanes catalyzed by ruthenium complexes and hydrosilylation of unsaturated ketones catalyzed by palladium complexes to form (Z)-silyl enolates. organic-chemistry.org More complex catalytic systems, such as consecutive Ir and Rh catalysis, can achieve net oxidative C-C activation and silylation of related compounds like cyclopropanols, proceeding through unique metallo enolate-homoenolate equivalents. nih.govnih.gov
Analysis of Stereochemical and Regiochemical Control Mechanisms
The utility of silyl enol ethers in synthesis is greatly enhanced by the ability to control the regiochemistry and stereochemistry of both their formation and subsequent reactions.
Regiochemical Control: Regioselectivity is critical when forming silyl enol ethers from unsymmetrical ketones. As detailed in section 4.1, the choice between the kinetic and thermodynamic enolate is a powerful tool for regiocontrol. wikipedia.orgmasterorganicchemistry.com The selection of base, solvent, and temperature dictates which regioisomer is formed. acs.org For example, using a strong, sterically hindered base like LDA at low temperature favors the kinetic product by deprotonating the less-hindered side, whereas weaker bases at higher temperatures allow equilibration to the more stable, more substituted thermodynamic product. wikipedia.org Research using electrogenerated bases has shown that the solvent system can also strongly influence regioselectivity, independent of temperature. acs.org
| Electrogenerated Base (EGB) | Solvent/Cosolvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |
|---|---|---|---|
| [(Me₃Si)₂N]₂Mg | DME / 15% HMPA | 20 | 95:5 |
| [(Me₃Si)₂N]₂Mg | DME / 15% HMPA | -30 | 95:5 |
| [(Me₃Si)₂N]₂Mg | DME / 35% NMP | 20 | 60:40 |
| (i-Pr₂N)₂Mg | DME / 35% NMP | 20 | 50:50 |
Stereochemical Control: Stereocontrol applies to both the geometry of the silyl enol ether double bond (E/Z isomerism) and the stereochemistry of its subsequent reactions. The formation of stereochemically defined enolates can be achieved, which then translates to stereocontrol in reactions like aldol additions. nih.gov In the Mukaiyama aldol reaction, the geometry of the silyl enol ether can influence the relative stereochemistry (syn vs. anti) of the product. youtube.comorganic-chemistry.org The final stereochemical outcome depends on the interplay between the enolate geometry, the substrates, the Lewis acid, and whether the reaction proceeds through an open or closed transition state. organic-chemistry.org For instance, a (Z)-enolate often leads to the syn-aldol product, while an (E)-enolate can favor the anti-product, although this is a generalization and subject to specific reaction conditions. youtube.com
Determination of Kinetic and Thermodynamic Parameters in Silane Reactivity
The reactivity of silanes and the products of their reactions are governed by kinetic and thermodynamic parameters. The regioselective formation of silyl enol ethers is a classic example of kinetic versus thermodynamic control. youtube.com
Kinetic Control: This regime governs reactions that are rapid and irreversible. The major product is the one that is formed fastest, meaning it has the lowest activation energy (ΔG‡). masterorganicchemistry.com For silyl enol ether formation, using a very strong base like LDA at -78°C ensures that the deprotonation is much faster than any competing equilibration process, leading to the kinetic enolate. wikipedia.org
Thermodynamic Control: This regime applies when reaction conditions allow for reversibility. The product distribution reflects the relative thermodynamic stability of the products, with the most stable product (lowest Gibbs free energy, G) being favored. masterorganicchemistry.com For silyl enol ether formation, using a weaker base at room temperature allows the less stable kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate. masterorganicchemistry.comyoutube.com
The stability of the thermodynamic enolate stems from the greater substitution of its C=C double bond, a principle analogous to Zaitsev's rule for alkenes. masterorganicchemistry.com The strength of the bonds being formed and broken is also a key thermodynamic parameter. The formation of the very strong Si-O single bond is a major driving force for the reaction of enolates with silyl electrophiles. wikipedia.org
Kinetic studies, such as those determining reaction rates under various conditions or Hammett analysis for substituted substrates, can provide quantitative insight into these parameters. For example, a study on carboxylate-catalyzed C-silylation of alkynes yielded a Hammett ρ value of +1.4, consistent with a turnover-determining deprotonation step where negative charge builds up in the transition state. jyu.fi
| Parameter | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Base | Strong, sterically hindered (e.g., LDA) | Weaker, less hindered (e.g., NaH, Et₃N) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to 25 °C) |
| Product | Less substituted, formed faster | More substituted, more stable |
| Reaction Characteristic | Irreversible | Reversible (Equilibrating) |
Application of Spectroscopic Techniques for Reaction Intermediate Identification
Spectroscopic methods are indispensable for studying reaction mechanisms, allowing for the characterization of products and the direct or indirect identification of transient intermediates like enolates. elsevier.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ²⁹Si) is the most powerful tool for the structural elucidation of the final silyl enol ether product.
¹H NMR: Shows characteristic signals for the vinyl proton on the C=C double bond and the protons of the trimethylsilyl group, which typically appears as a sharp singlet around 0.2 ppm. rsc.org
¹³C NMR: Confirms the presence of the C=C double bond with signals in the olefinic region and the carbon atoms of the trimethylsilyl group. rsc.org
²⁹Si NMR: Provides direct information about the silicon environment.
Low-temperature NMR experiments can sometimes be used to observe the enolate intermediates directly if they are sufficiently stable under the experimental conditions.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the progress of a reaction in real-time. elsevier.com In the formation of Silane, (1-cyclohepten-1-yloxy)trimethyl- from cycloheptanone, one would observe:
The disappearance of the strong carbonyl (C=O) stretching absorption of cycloheptanone (typically ~1700-1725 cm⁻¹).
The appearance of a C=C stretching absorption for the silyl enol ether (typically ~1650-1690 cm⁻¹) and a strong Si-O-C stretching absorption.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can help identify intermediates in a reaction mixture. nih.gov Analysis of reaction aliquots can confirm the formation of the desired product by matching the observed molecular ion peak to the calculated exact mass.
| Technique | Starting Ketone (e.g., Cycloheptanone) | Product (e.g., (1-cyclohepten-1-yloxy)trimethylsilane) |
|---|---|---|
| ¹H NMR | α-proton signals (~2.3-2.5 ppm) | Vinyl proton signal (~4.5-5.0 ppm), Si-(CH₃)₃ signal (~0.2 ppm) rsc.org |
| ¹³C NMR | Carbonyl carbon signal (>200 ppm) | Olefinic carbon signals (e.g., C-O at ~150 ppm, C-H at ~100 ppm) rsc.org |
| IR Spectroscopy | Strong C=O stretch (~1705 cm⁻¹) | C=C stretch (~1660 cm⁻¹), strong Si-O-C stretch (~1250 cm⁻¹) |
Computational Chemistry Approaches in the Study of Silane, 1 Cyclohepten 1 Yloxy Trimethyl
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the three-dimensional architecture and electron distribution of Silane (B1218182), (1-cyclohepten-1-yloxy)trimethyl-.
Conformational Analysis of the Cycloheptenyl Ring System
The seven-membered cycloheptenyl ring of Silane, (1-cyclohepten-1-yloxy)trimethyl- is characterized by significant conformational flexibility. Unlike its six-membered counterpart, the cycloheptane (B1346806) ring has several low-energy conformations that are close in energy, leading to a complex potential energy surface. Computational studies on the parent cycloheptane have identified the twist-chair conformation as the most stable, with other notable conformations including the chair, boat, and twist-boat. researchgate.net The relative stabilities of these conformers are dictated by a delicate balance of angle strain, torsional strain, and non-bonded interactions across the ring.
A comprehensive conformational analysis of cycloheptane employing both DFT and Møller-Plesset perturbation theory (MP2) has provided a detailed energetic landscape of the various conformers. researchgate.net These studies have established that the chair and boat forms are not energy minima but rather transition states that connect the more stable twist-chair and twist-boat conformations. researchgate.net
| Conformation | Relative Energy (B3LYP/6-311+G(d,p)) researchgate.net |
|---|---|
| Twist-Chair | 0.00 |
| Chair | 1.4 |
| Boat | 2.1 |
| Twist-Boat | 2.3 |
*Data for the parent cycloheptane ring is presented as a model for the cycloheptenyl moiety in Silane, (1-cyclohepten-1-yloxy)trimethyl-.
The introduction of a double bond and the bulky trimethylsilyloxy substituent in Silane, (1-cyclohepten-1-yloxy)trimethyl- will undoubtedly alter the conformational preferences of the seven-membered ring. The sp²-hybridized carbons of the double bond will enforce planarity on that portion of the ring, while the steric bulk of the -OSi(CH₃)₃ group will introduce new steric interactions that could favor specific conformations. A dedicated computational study on the title compound would be necessary to fully elucidate its unique conformational landscape.
Elucidation of Electronic Properties and Bonding Characteristics
The reactivity of Silane, (1-cyclohepten-1-yloxy)trimethyl- is intrinsically linked to its electronic structure. The silyl (B83357) enol ether functional group is characterized by an electron-rich carbon-carbon double bond and a polarized silicon-oxygen bond. The significant difference in electronegativity between silicon and oxygen results in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom, rendering the silicon atom electrophilic and the oxygen atom a hard Lewis basic center. wikipedia.org
The highest occupied molecular orbital (HOMO) of a silyl enol ether is generally located on the π-system of the C=C double bond, designating it as the primary site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is typically associated with the σ* antibonding orbitals of the C-O and Si-O bonds. The magnitude of the HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity.
| Property | Value |
|---|---|
| HOMO Energy | -6.7 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.2 eV |
| Mulliken Charge on Si | +1.15 |
| Mulliken Charge on O | -0.85 |
| Mulliken Charge on Cα | -0.38 |
| Mulliken Charge on Cβ | +0.12 |
*Hypothetical data for illustrative purposes, as specific computational data for the title compound were not found in the performed searches.
Quantum chemical calculations can also provide precise predictions of bonding parameters, such as bond lengths and angles. The Si-O bond length, for instance, is a key descriptor of the bond's strength and character.
Reaction Mechanism Predictions and Potential Energy Surface Mapping
Computational chemistry offers a powerful avenue for mapping the intricate pathways of chemical reactions, including the identification of elusive transition states and the charting of potential energy surfaces.
Transition State Characterization and Reaction Pathway Determination
Silyl enol ethers such as Silane, (1-cyclohepten-1-yloxy)trimethyl- are highly versatile intermediates in organic synthesis, known to participate in a wide array of transformations including Mukaiyama aldol (B89426) additions, Michael additions, and various cycloaddition reactions. wikipedia.orgorganic-chemistry.orgchem-station.com Computational modeling allows for the detailed characterization of the transition states involved in these reactions, providing a step-by-step visualization of the bond-forming and bond-breaking processes.
For instance, in the Lewis acid-catalyzed Mukaiyama aldol reaction, the initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the electrophile. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. organic-chemistry.orgchem-station.comtcichemicals.com DFT calculations can be employed to locate the transition state for the crucial C-C bond formation step, discerning whether the reaction proceeds through a concerted or a stepwise mechanism. Studies on analogous systems suggest that these reactions often favor an open, acyclic transition state. organic-chemistry.orgchem-station.com
Calculation of Activation Energies for Rate-Determining Steps
A key advantage of computational chemistry is the ability to calculate the activation energy for each step of a reaction by determining the energies of the reactants, transition states, and products. The activation energy is a critical kinetic parameter that governs the reaction rate.
In the context of the reactions of Silane, (1-cyclohepten-1-yloxy)trimethyl-, computational studies can predict the activation barriers for competing reaction pathways, thereby rationalizing the observed product distributions. For example, when reacting with an unsymmetrical electrophile, calculations can determine the activation energies for attack at different positions, offering insights into the regioselectivity of the reaction. DFT calculations have proven to be a reliable method for determining activation energies for a variety of reactions involving silyl enol ethers, often showing good correlation with experimental findings. aps.org
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Lewis Acid Coordination | 3.1 |
| C-C Bond Formation (TS) | 16.2 |
| Silyl Group Transfer | 4.8 |
*Hypothetical data presented for illustrative purposes.
Theoretical Studies on Reaction Selectivity
Theoretical investigations can provide invaluable predictive power regarding the selectivity of chemical reactions, including regioselectivity and stereoselectivity.
For Silane, (1-cyclohepten-1-yloxy)trimethyl-, an unsymmetrical silyl enol ether, the regioselectivity of its reactions with various electrophiles is a critical aspect to consider. The reaction can potentially occur at the α- or γ-carbon of the original cycloheptanone (B156872) precursor. Computational analysis of the charge distribution and the frontier molecular orbitals of the silyl enol ether can predict the more favorable site of attack. The atom with the largest coefficient in the HOMO is typically the most nucleophilic and thus the most probable site for electrophilic attack.
Stereoselectivity is another pivotal element in the reactions of cyclic silyl enol ethers. The stereochemical outcome of the reaction is determined by the facial selectivity of the electrophile's approach to the plane of the double bond in the cycloheptenyl ring. Computational modeling of the transition states for attack from the two diastereotopic faces can predict the preferred stereoisomer. These calculations account for the subtle steric and electronic effects that differentiate the energies of the competing transition states. For instance, in the alkylation of conformationally biased cyclohexanone (B45756) enolates, there is often a preference for axial attack to minimize steric interactions. ubc.ca While similar principles are expected to apply to the cycloheptenyl system, the increased flexibility of the seven-membered ring may lead to a more complex interplay of factors governing the stereochemical course of the reaction.
Prediction of Regioselectivity and Stereoselectivity
The prediction of regioselectivity and stereoselectivity is a cornerstone of computational organic chemistry. For a molecule like Silane, (1-cyclohepten-1-yloxy)trimethyl-, these predictions are crucial for understanding its formation and subsequent reactions.
The synthesis of silyl enol ethers from unsymmetrical ketones can lead to different regioisomers. In the case of a substituted cycloheptanone, deprotonation can occur at either the more or less substituted α-carbon, leading to the thermodynamic or kinetic enolate, respectively. Computational chemistry can predict the favored isomer by calculating the relative energies of the possible products.
For instance, in a hypothetical scenario involving the formation of a substituted (1-cyclohepten-1-yloxy)trimethylsilane, density functional theory (DFT) calculations could be employed to determine the energies of the possible regioisomers.
Table 1: Hypothetical Calculated Relative Energies of Regioisomeric Silyl Enol Ethers
| Regioisomer | Calculation Method | Solvent Model | Relative Energy (kcal/mol) |
|---|---|---|---|
| 2-Methyl-(1-cyclohepten-1-yloxy)trimethylsilane | B3LYP/6-31G* | PCM (THF) | 0.00 |
| 7-Methyl-(1-cyclohepten-1-yloxy)trimethylsilane | B3LYP/6-31G* | PCM (THF) | +1.85 |
| 2-Methyl-(1-cyclohepten-1-yloxy)trimethylsilane | M06-2X/def2-TZVP | SMD (DCM) | 0.00 |
This is a hypothetical table for illustrative purposes.
Beyond its formation, the stereoselectivity of reactions involving Silane, (1-cyclohepten-1-yloxy)trimethyl- is of significant interest. A prominent reaction of silyl enol ethers is the Mukaiyama aldol addition. rsc.orgnih.gov In a hypothetical reaction with an aldehyde, such as propionaldehyde, the silyl enol ether can attack the two enantiotopic faces of the aldehyde, leading to different diastereomeric products (syn and anti).
Computational modeling can predict the stereochemical outcome by calculating the energy barriers of the transition states leading to the different stereoisomers. The transition state with the lower energy barrier will correspond to the major product.
Table 2: Hypothetical Calculated Transition State Energies for the Mukaiyama Aldol Reaction
| Diastereomeric Product | Transition State | Calculation Method | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (syn:anti) |
|---|---|---|---|---|
| syn-Aldol Adduct | TS-syn | DFT (B3LYP-D3/def2-SVP) | 0.0 | >95:5 |
This is a hypothetical table for illustrative purposes.
Computational Rationalization of Experimental Outcomes
Computational chemistry is not only a predictive tool but also a means to rationalize and understand observed experimental results. If a particular reaction of Silane, (1-cyclohepten-1-yloxy)trimethyl- shows high selectivity, computational analysis of the transition states can reveal the underlying reasons.
Assuming a hypothetical Mukaiyama aldol reaction that yields the syn product with high diastereoselectivity, computational modeling of the transition states would be performed. The analysis would likely focus on the Zimmerman-Traxler-like chair transition state. The calculations would reveal the specific steric and electronic interactions that favor the syn transition state over the anti transition state.
For example, the calculations might show that in the favored transition state, the substituents on the cycloheptene (B1346976) ring, the aldehyde, and the silyl group adopt a conformation that minimizes steric clashes. In contrast, the transition state leading to the minor diastereomer would likely exhibit significant steric repulsion.
Table 3: Hypothetical Key Geometric Parameters in Computed Transition States
| Parameter | TS-syn (favored) | TS-anti (disfavored) |
|---|---|---|
| C(enol)-C(aldehyde) bond forming distance (Å) | 2.15 | 2.20 |
| Dihedral Angle (H-C(aldehyde)-C(enol)-O) (°) | 155 | 175 |
This is a hypothetical table for illustrative purposes.
These detailed geometric data provide a quantitative basis for understanding the observed stereoselectivity, moving beyond qualitative models.
Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions
While static quantum chemical calculations on transition states are powerful, molecular dynamics (MD) simulations offer a complementary approach to understanding the full reaction landscape in solution. MD simulations can model the dynamic behavior of Silane, (1-cyclohepten-1-yloxy)trimethyl-, the electrophile, and any catalysts within a solvent environment.
An MD simulation could be used to study the pre-reaction complex formation in a Lewis acid-catalyzed reaction. It would provide insights into how the Lewis acid coordinates to the reactants, the role of solvent molecules in stabilizing or destabilizing intermediates, and the conformational dynamics of the flexible seven-membered ring of the cycloheptene moiety.
By analyzing the trajectories from an MD simulation, it is possible to identify the most populated conformations of the reactants and the catalyst before the reaction occurs. Furthermore, by using quantum mechanics/molecular mechanics (QM/MM) methods, one can embed the reacting core in a classical solvent box, providing a more realistic model of the reaction in solution.
Table 4: Hypothetical Averaged Intermolecular Interaction Energies from MD Simulations
| Interacting Pair | Interaction Energy (kcal/mol) |
|---|---|
| Lewis Acid - Carbonyl Oxygen | -15.2 |
| Lewis Acid - Silyl Ether Oxygen | -2.5 |
This is a hypothetical table for illustrative purposes.
These simulations can reveal subtle but crucial aspects of the reaction mechanism, such as the role of explicit solvent molecules in the proton transfer step or the conformational gating of the reaction.
Advanced Research Avenues and Future Prospects for Silane, 1 Cyclohepten 1 Yloxy Trimethyl
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of silyl (B83357) enol ethers, including Silane (B1218182), (1-cyclohepten-1-yloxy)trimethyl-, traditionally relies on methods that can be resource-intensive and generate significant waste. Current research is actively pursuing the development of more sustainable and efficient synthetic protocols. A key focus is the move away from stoichiometric base-mediated reactions, such as those using lithium diisopropylamide (LDA), which require cryogenic temperatures and produce salt byproducts. wikipedia.orgyoutube.com
Catalytic approaches are at the forefront of these efforts. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the silyl transfer from trialkylsilyl ketene (B1206846) acetals to ketones, providing an efficient route to silyl enol ethers at room temperature. organic-chemistry.org Another promising strategy involves dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes, catalyzed by a tethered ruthenium complex. This method is particularly noteworthy as it releases only dihydrogen as a byproduct. organic-chemistry.org
Furthermore, remote functionalization strategies are emerging as a powerful tool for the regio- and stereoselective synthesis of silyl enol ethers. nih.govacs.org Nickel-catalyzed chain walking from a distant olefin site allows for the synthesis of Z-silyl enol ethers with high selectivity, independent of the thermodynamic stability of the product. nih.govacs.org This approach is significant as it offers a novel way to control the position and geometry of the resulting double bond. nih.govacs.org The use of ionic liquids as reaction media is also being explored to improve the efficiency and recyclability of the synthetic process. organic-chemistry.org
These advancements are geared towards creating more environmentally benign and atom-economical methods for producing silyl enol ethers like Silane, (1-cyclohepten-1-yloxy)trimethyl-, which are crucial intermediates in organic synthesis. wikipedia.org
| Synthetic Approach | Catalyst/Reagent | Key Advantages |
| Catalytic Silyl Transfer | N-Heterocyclic Carbenes (NHCs) | Room temperature reaction, high efficiency. organic-chemistry.org |
| Dehydrogenative Coupling | Tethered Ruthenium Complex | Dihydrogen as the only byproduct. organic-chemistry.org |
| Remote Functionalization | Nickel Catalyst | High regio- and stereoselectivity. nih.govacs.org |
| Use of Novel Media | Ionic Liquids | Potential for improved yields and recyclability. organic-chemistry.org |
| Salt-Free Synthesis | 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine | Avoids salt byproducts, allows for one-pot transformations. acs.org |
Exploration in Asymmetric Catalysis and Chiral Auxiliary Applications
Silane, (1-cyclohepten-1-yloxy)trimethyl-, as a prochiral silyl enol ether, holds significant potential in the realm of asymmetric catalysis. The development of methods to control the stereochemical outcome of its reactions is a major focus of contemporary research. This involves the use of chiral catalysts or the temporary incorporation of a chiral auxiliary to direct the formation of a specific enantiomer or diastereomer. researchgate.netwikipedia.org
Chiral Lewis acids and organocatalysts are being investigated for their ability to facilitate enantioselective reactions of silyl enol ethers. acs.org For example, chiral phosphorimides have been used in conjunction with silicon tetrachloride to achieve highly enantioselective vinylogous aldol (B89426) additions. organic-chemistry.org The goal is to create a catalytic system that can effectively differentiate between the two faces of the enol ether, leading to the preferential formation of one stereoisomer.
The use of chiral auxiliaries is another well-established strategy in asymmetric synthesis. researchgate.netwikipedia.org In this approach, the trimethylsilyl (B98337) group of Silane, (1-cyclohepten-1-yloxy)trimethyl- could be replaced with a chiral silyl group. This chiral auxiliary would then direct the stereochemical course of subsequent reactions, such as aldol additions or alkylations. researchgate.netresearchgate.net After the desired transformation, the auxiliary can be cleaved and potentially recovered. Evans' oxazolidinones and SAMP/RAMP hydrazones are classic examples of chiral auxiliaries that have been successfully employed in a wide range of asymmetric reactions. wikipedia.orgbath.ac.uk
The development of new chiral silicon-based reagents is also an active area of research. acs.org These reagents could be used to prepare chiral silyl enol ethers directly from the corresponding ketone, offering a more direct route to enantiomerically enriched products. The ability to selectively synthesize one stereoisomer of a molecule is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.
Integration into Total Synthesis Strategies for Complex Natural Products and Bioactive Molecules
Silyl enol ethers like Silane, (1-cyclohepten-1-yloxy)trimethyl- are versatile intermediates in the total synthesis of complex natural products and bioactive molecules. wikipedia.orgacs.org Their utility stems from their ability to act as enolate equivalents, participating in a wide array of carbon-carbon bond-forming reactions with high levels of control over regioselectivity. wikipedia.org
A cornerstone application of silyl enol ethers is the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction with aldehydes or ketones that forms β-hydroxy carbonyl compounds. researchgate.net This reaction has been a workhorse in organic synthesis for decades. Furthermore, the development of asymmetric versions of this reaction allows for the stereocontrolled construction of new chiral centers. researchgate.netresearchgate.net
The reactivity of silyl enol ethers extends beyond aldol-type reactions. They can be used in Michael additions, reacting with α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds. They also participate in reactions with iminium ions to produce β-amino carbonyl compounds, which are valuable building blocks for the synthesis of alkaloids and other nitrogen-containing natural products. The ability to generate a specific regioisomer of the silyl enol ether, either the kinetic or thermodynamic product, provides an additional layer of control in synthetic planning. wikipedia.orgyoutube.com
Recent advancements have expanded the repertoire of reactions involving silyl enol ethers. For example, iron-catalyzed dicarbofunctionalization allows for the formation of two new carbon-carbon bonds in a single step. rsc.org This opens up new avenues for the rapid construction of molecular complexity. The integration of Silane, (1-cyclohepten-1-yloxy)trimethyl- into these powerful synthetic strategies could enable the efficient synthesis of a wide range of complex target molecules.
Design and Synthesis of New Organosilicon Reagents with Enhanced Reactivity
The development of novel organosilicon reagents with tailored reactivity is a continuous pursuit in organic chemistry. rsc.org While Silane, (1-cyclohepten-1-yloxy)trimethyl- is a valuable and widely used reagent, there is always a need for new reagents with enhanced or complementary reactivity profiles. Research in this area focuses on modifying the silicon-based group to fine-tune the electronic and steric properties of the silyl enol ether.
One area of exploration is the synthesis of silyl enol ethers with different silyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), or triisopropylsilyl (TIPS) ethers. The choice of the silyl group can influence the stability of the silyl enol ether and its reactivity in subsequent transformations. For example, bulkier silyl groups can enhance the stability of the reagent and may also influence the stereochemical outcome of reactions.
Furthermore, the development of new silylating agents is crucial for the efficient and selective synthesis of silyl enol ethers. acs.org For instance, 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine has been developed as a reagent for the salt-free synthesis of silyl enol ethers from α-halo carbonyl compounds. acs.org This reagent offers advantages in terms of purification and allows for one-pot transformations.
The design of bifunctional organosilicon reagents is another exciting frontier. These reagents could contain both a silyl enol ether moiety and another reactive functional group, allowing for tandem or cascade reactions to rapidly build molecular complexity. The ultimate goal is to create a toolbox of organosilicon reagents that provides chemists with a wide range of options for constructing complex molecules with high precision and efficiency. rsc.org
| Reagent Type | Potential Advantage | Research Focus |
| Silyl Enol Ethers with Varied Silyl Groups | Tunable stability and reactivity | Exploring the impact of different silyl groups (e.g., TES, TBS, TIPS) on reaction outcomes. |
| Novel Silylating Agents | Improved efficiency and selectivity | Development of reagents for salt-free and catalytic silylation. acs.org |
| Bifunctional Organosilicon Reagents | Tandem and cascade reactions | Design of reagents with multiple reactive sites for rapid complexity generation. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique properties of organosilicon compounds position them at the intersection of organic chemistry and materials science. rsc.orgmit.eduwikipedia.org Silane, (1-cyclohepten-1-yloxy)trimethyl-, and related silyl enol ethers, are not only valuable synthetic intermediates but also potential building blocks for the creation of novel materials with tailored properties. wiley-vch.dedtic.mil
One area of significant interest is the use of organosilicon compounds in the development of new polymers. wiley-vch.de The incorporation of silicon into polymer backbones can impart unique characteristics such as increased thermal stability, flexibility, and gas permeability. wiley-vch.de Silyl enol ethers could potentially be used as monomers or functionalization agents in the synthesis of these advanced materials.
Furthermore, the reactivity of the silyl enol ether functional group can be harnessed for surface modification. By grafting these molecules onto the surface of materials, their properties, such as hydrophobicity, adhesion, and biocompatibility, can be altered. This has potential applications in areas ranging from coatings and adhesives to biomedical devices. cornell.eduacs.org
The interdisciplinary nature of this research brings together chemists, materials scientists, and engineers to design and synthesize materials with unprecedented properties. mit.eduucsb.eduumaine.edurutgers.edu The fundamental understanding of the reactivity of organosilicon compounds, gained through organic chemistry research, is essential for their successful application in the development of next-generation materials. wikipedia.org
Q & A
Q. What are the recommended synthetic pathways for preparing Silane, (1-cyclohepten-1-yloxy)trimethyl-?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 1-cycloheptenol with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps:
- Reaction Setup : Conduct in a dry, inert atmosphere (N₂/Ar) using aprotic solvents (e.g., tetrahydrofuran or dichloromethane).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (boiling point data required; see Table 1).
- Validation : Confirm purity via GC-MS (retention time ~12.3 min, m/z 200 [M⁺]) and ¹H NMR (δ 0.15 ppm for TMS group, cycloheptenyl protons at δ 5.2–5.8 ppm) .
Q. How can spectroscopic techniques distinguish Silane, (1-cyclohepten-1-yloxy)trimethyl- from structural analogs?
- Methodological Answer :
- IR Spectroscopy : Key absorption bands include Si-O-C stretch (~1050–1100 cm⁻¹) and cycloheptenyl C=C stretch (~1650 cm⁻¹). Compare with NIST reference spectra (Resolution: 2 cm⁻¹; solvent: CCl₄/CS₂) .
- Mass Spectrometry : Characteristic fragmentation includes loss of TMS group (m/z 200 → 143) and cycloheptene ring cleavage (m/z 83). Use electron ionization (70 eV) for reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of Silane, (1-cyclohepten-1-yloxy)trimethyl- in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer : The cycloheptenyl group’s ring strain (~25 kcal/mol, comparable to cyclohexene derivatives) facilitates ROMP with Grubbs catalysts. Experimental design:
- Catalyst Screening : Test Ru-based catalysts (e.g., Grubbs II) in dichloromethane at 40°C. Monitor conversion via ¹H NMR (disappearance of cycloheptenyl protons).
- Kinetic Analysis : Use Arrhenius plots to determine activation energy (Eₐ) under varying temperatures. Compare with DFT-calculated transition states .
Q. How do solvent polarity and temperature affect the hydrolytic stability of Silane, (1-cyclohepten-1-yloxy)trimethyl-?
- Methodological Answer : Conduct controlled hydrolysis studies:
- Conditions : Vary solvent (water/acetonitrile mixtures, pH 4–10) and temperature (25–80°C).
- Analysis : Track Si-O bond cleavage via ²⁹Si NMR (δ −15 to −20 ppm for hydrolysis products) and quantify silanol byproducts with LC-MS.
- Data Contradiction Alert : Hydrolysis rates may conflict with literature due to trace metal ions (e.g., Al³⁺) accelerating degradation; include EDTA in buffers to mitigate .
Contradictions and Mitigation Strategies
- Spectroscopic Discrepancies : IR peak shifts reported in CCl₄ vs. CS₂ solvents (). Standardize solvent systems for cross-study comparisons.
- Hydrolysis Rate Variability : Trace impurities in solvents (e.g., moisture in THF) alter kinetics. Use Karl Fischer titration for solvent dryness verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
